Bis(2-methylallyl)palladium chloride dimer
Overview
Description
Bis(2-methylallyl)palladium chloride dimer, also known as Chloro (2-methylallyl)palladium (II) dimer or Dichlorobis (2-methylallyl)dipalladium, is a compound with the linear formula [CH2=C(CH3)CH2PdCl]2 . It has a molecular weight of 393.94 .
Molecular Structure Analysis
The compound’s structure is represented by the SMILES stringCl[Pd].Cl[Pd].[CH2]CC.[CH2]CC
. The InChI key is XVIHZVZZPKOMRE-UHFFFAOYSA-L
. Chemical Reactions Analysis
This compound is used as a catalyst for several types of reactions, including asymmetric allylic alkylation reactions, Suzuki-Miyaura reactions, reductive cleavage reactions, and the reaction of alkenyloxiranes with carbon monoxide .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 168.2-174.0 °C . It is suitable for various types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Scientific Research Applications
Asymmetric Allylic Alkylation Reactions
- Application : Bis(2-methylallyl)palladium chloride dimer is used as a catalyst in asymmetric allylic alkylation reactions . This type of reaction is important in the synthesis of complex organic molecules, as it allows for the introduction of new functional groups in a stereoselective manner.
- Results : The use of Bis(2-methylallyl)palladium chloride dimer as a catalyst can lead to high yields and enantioselectivities in asymmetric allylic alkylation reactions .
Suzuki-Miyaura Reactions
- Application : Bis(2-methylallyl)palladium chloride dimer is used as a catalyst in Suzuki-Miyaura reactions . This type of reaction is a type of cross-coupling reaction used to form carbon-carbon bonds.
- Results : The use of Bis(2-methylallyl)palladium chloride dimer as a catalyst can lead to high yields in Suzuki-Miyaura reactions .
Reductive Cleavage Reactions
- Application : Bis(2-methylallyl)palladium chloride dimer is used as a catalyst in reductive cleavage reactions . This type of reaction is used to break bonds in organic molecules in a controlled manner.
- Results : The use of Bis(2-methylallyl)palladium chloride dimer as a catalyst can lead to high yields in reductive cleavage reactions .
Buchwald-Hartwig Cross Coupling Reaction
- Application : This compound is used as a catalyst in Buchwald-Hartwig Cross Coupling Reactions . This reaction is used to form carbon-nitrogen bonds, which are important in the synthesis of many organic compounds.
- Results : The use of Bis(2-methylallyl)palladium chloride dimer as a catalyst can lead to high yields in Buchwald-Hartwig Cross Coupling Reactions .
Hiyama Coupling
- Application : Bis(2-methylallyl)palladium chloride dimer is used as a catalyst in Hiyama Coupling reactions . This reaction is used to form carbon-carbon bonds between two different organic compounds.
- Results : The use of Bis(2-methylallyl)palladium chloride dimer as a catalyst can lead to high yields in Hiyama Coupling reactions .
Reaction of Alkenyloxiranes with Carbon Monoxide
- Application : Bis(2-methylallyl)palladium chloride dimer is used as a catalyst in the reaction of alkenyloxiranes with carbon monoxide . This reaction is used to form carbon-oxygen bonds, which are important in the synthesis of many organic compounds.
- Results : The use of Bis(2-methylallyl)palladium chloride dimer as a catalyst can lead to high yields in the reaction of alkenyloxiranes with carbon monoxide .
Heck Reaction
- Application : This compound is used as a catalyst in Heck reactions . This reaction is used to form carbon-carbon double bonds, which are important in the synthesis of many organic compounds.
- Results : The use of Bis(2-methylallyl)palladium chloride dimer as a catalyst can lead to high yields in Heck reactions .
Negishi Coupling
- Application : Bis(2-methylallyl)palladium chloride dimer is used as a catalyst in Negishi Coupling reactions . This reaction is used to form carbon-carbon bonds between two different organic compounds.
- Results : The use of Bis(2-methylallyl)palladium chloride dimer as a catalyst can lead to high yields in Negishi Coupling reactions .
Sonogashira Coupling
- Application : Bis(2-methylallyl)palladium chloride dimer is used as a catalyst in Sonogashira Coupling reactions . This reaction is used to form carbon-carbon triple bonds, which are important in the synthesis of many organic compounds.
- Results : The use of Bis(2-methylallyl)palladium chloride dimer as a catalyst can lead to high yields in Sonogashira Coupling reactions .
Stille Coupling
- Application : Bis(2-methylallyl)palladium chloride dimer is used as a catalyst in Stille Coupling reactions . This reaction is used to form carbon-carbon bonds between two different organic compounds.
- Results : The use of Bis(2-methylallyl)palladium chloride dimer as a catalyst can lead to high yields in Stille Coupling reactions .
Safety And Hazards
properties
IUPAC Name |
chloropalladium(1+);2-methanidylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7.2ClH.2Pd/c2*1-4(2)3;;;;/h2*1-2H2,3H3;2*1H;;/q2*-1;;;2*+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRRLAATBVAFBT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].Cl[Pd+].Cl[Pd+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2Pd2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylallyl)palladium chloride dimer |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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